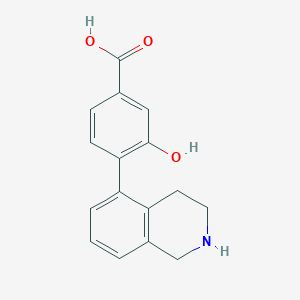
3-hydroxy-4-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-4-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid, also known as THIQ, is a chemical compound that has been studied for its potential applications in scientific research. THIQ is a derivative of isoquinoline, a class of compounds that has been shown to have various biological activities. In
作用機序
The mechanism of action of 3-hydroxy-4-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid is not fully understood, but it is believed to act as a dopamine receptor agonist. Dopamine is a neurotransmitter that plays a role in the regulation of movement, motivation, and reward. By acting as a dopamine receptor agonist, this compound may increase dopamine activity in the brain, which could have therapeutic effects in the treatment of Parkinson's disease and other neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can increase dopamine release from neurons and enhance dopamine receptor signaling. In animal studies, this compound has been shown to improve motor function in models of Parkinson's disease. This compound has also been shown to have antioxidant properties, which could have implications for the treatment of oxidative stress-related disorders.
実験室実験の利点と制限
One advantage of 3-hydroxy-4-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid is its high purity, which makes it suitable for use in lab experiments. However, one limitation is its relatively low solubility in water, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
将来の方向性
There are several future directions for research on 3-hydroxy-4-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid. One area of interest is the development of new compounds based on the this compound scaffold with improved pharmacological properties. Another area of interest is the investigation of this compound's potential therapeutic effects in other neurological disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential applications in scientific research. The synthesis of this compound involves the reaction of 3-hydroxy-4-nitrobenzoic acid with 1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent. This compound has been shown to act as a dopamine receptor agonist, which may have implications for the treatment of Parkinson's disease and other neurological disorders. This compound has also been shown to have antioxidant properties, which could have implications for the treatment of oxidative stress-related disorders. While this compound has advantages for use in lab experiments, further studies are needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of 3-hydroxy-4-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid involves the reaction of 3-hydroxy-4-nitrobenzoic acid with 1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent, such as palladium on carbon. The resulting product is then purified using column chromatography. This method has been shown to yield high purity this compound.
科学的研究の応用
3-hydroxy-4-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to act as a dopamine receptor agonist, which may have implications for the treatment of Parkinson's disease and other neurological disorders. In pharmacology, this compound has been studied for its potential use as a lead compound for the development of new drugs. In medicinal chemistry, this compound has been used as a scaffold for the design of novel compounds with improved pharmacological properties.
特性
IUPAC Name |
3-hydroxy-4-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-15-8-10(16(19)20)4-5-14(15)13-3-1-2-11-9-17-7-6-12(11)13/h1-5,8,17-18H,6-7,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYQOGCJSCYIIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)C3=C(C=C(C=C3)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-2-methyl-N-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5345507.png)
![N-{3-[(2-methylbenzyl)thio]propyl}methanesulfonamide](/img/structure/B5345510.png)
![1-(2-fluorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5345525.png)
![1-(4-chlorophenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5345532.png)
![4-methyl-3-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5345545.png)
![(4aS*,8aR*)-6-[(benzyloxy)acetyl]-1-butyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5345554.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(pyridin-3-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5345557.png)
![7-(3-chlorophenyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5345558.png)
![4-[8-methoxy-3-(3-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5345561.png)
![N-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5345570.png)
![1-[2-(1H-imidazol-1-yl)-1-phenylethyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5345576.png)
![(2R*,3S*,6R*)-5-(3-isoxazolylcarbonyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5345583.png)

